N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential anti-cancer properties due to its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1,3-benzothiazol-2-amine: This compound shares the benzothiazole core but differs in its functional groups.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown similar antibacterial activity.
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, enhances its solubility and reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-11-8-9-12(24-2)15-14(11)18-17(25-15)19-16(20)10-6-4-5-7-13(10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJAUHDPYITZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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